![molecular formula C12H14ClNO B1530828 3-(4-Chlorobenzyl)-2-piperidone CAS No. 1260763-19-6](/img/structure/B1530828.png)
3-(4-Chlorobenzyl)-2-piperidone
Overview
Description
4-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H. It is a white solid that is soluble in some organic solvents and in aqueous base .
Synthesis Analysis
The Cannizzaro reaction is a method of synthesizing alcohols and carboxylic acids from aldehydes . This could potentially be used in the synthesis of compounds similar to “3-(4-Chlorobenzyl)-2-piperidone”.Molecular Structure Analysis
The structure of 4-Chlorobenzyl alcohol, a compound related to “3-(4-Chlorobenzyl)-2-piperidone”, has been determined . Its molecular structure is in good agreement with those previously determined for similar benzyl halides .Chemical Reactions Analysis
The oxidation of 4-chlorobenzyl alcohol was performed under pseudo-first-order conditions . The reaction can be followed by thin layer chromatography (TLC) .Physical And Chemical Properties Analysis
4-Chlorobenzyl alcohol is a crystalline, colorless solid . It has a melting point range of 68 - 71 °C (154 - 160 °F) .Scientific Research Applications
Anti-Proliferative and Anti-Cancer Properties
Several studies highlight the anti-proliferative and anti-cancer properties of compounds closely related to 3-(4-Chlorobenzyl)-2-piperidone. For instance, compounds derived from the structural modification of 3,5-bis(benzylidene)-4-piperidones show significant anti-proliferative activity against lung adenocarcinoma cells. These compounds induce autophagic cell death, suggesting an alternative mode of cell death in apoptosis-resistant cancers (Lagisetty, Vilekar, Sahoo, Anant, & Awasthi, 2010). Additionally, N-substituted analogs exhibit high antitumor and antioxidant activity, pointing to their potential as safe and effective anticancer agents (Kálai, Kuppusamy, Balog, Selvendiran, Rivera, Kuppusamy, & Hideg, 2011).
Antibacterial Activity
Research also indicates the antibacterial efficacy of 4-piperidone curcumin analogs against both gram-positive and gram-negative bacteria. These compounds were synthesized from 4-piperidone monohydrate hydrochloride and tested for their activity, showing significant effectiveness, particularly against gram-positive bacteria (Damayanti, Ritmaleni, & Setyowati, 2020).
Antimalarial Properties
Another study found that a novel cytotoxin, closely related to 3-(4-Chlorobenzyl)-2-piperidone, demonstrated potent antimalarial properties with significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. This compound's ability to concentrate in red blood cells and lower glutathione concentrations suggests its potential as a promising lead compound for novel antimalarial agents (Singh, Das, Auschwitz, Leed, Hickman, Dimmock, & Alcorn, 2013).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to 3-(4-chlorobenzyl)-2-piperidone, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDRQHFCYJKQPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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